Home > Products > Screening Compounds P140210 > Bendamustine Ethyl Ester
Bendamustine Ethyl Ester - 87475-54-5

Bendamustine Ethyl Ester

Catalog Number: EVT-1170207
CAS Number: 87475-54-5
Molecular Formula: C18H25Cl2N3O2
Molecular Weight: 386.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bendamustine, a compound with a history dating back to its first synthesis in 1963, has emerged as a significant chemotherapeutic agent. Initially developed in the German Democratic Republic, bendamustine was designed to combine the properties of alkylating agents and antimetabolites, aiming to achieve a dual mechanism of action that could offer therapeutic advantages over traditional chemotherapy drugs1 4. Over the years, bendamustine has been approved for the treatment of various hematopoietic malignancies, including non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma2. Its unique structure, featuring an alkylating group, a benzimidazole ring, and a butyric acid side chain, contributes to its distinct cytotoxic profile3.

Applications in Various Fields

Hematopoietic Malignancies

Bendamustine has established its role in the treatment of hematopoietic malignancies. Its efficacy has been demonstrated in patients with indolent lymphomas and chronic lymphocytic leukemia, including those refractory to conventional alkylating agents and rituximab4. Combination therapies involving bendamustine and other agents such as rituximab have shown superior efficacy compared to standard chemotherapy regimens in patients with previously untreated indolent B-cell non-Hodgkin lymphoma4.

Solid Tumors

Recent studies have explored the potential of bendamustine esters, which have shown increased cytotoxicity compared to the parent compound against a broad panel of human cancer cell types, including solid malignancies like malignant melanoma, colorectal carcinoma, and lung cancer2. These esters, particularly the basic ones that are positively charged under physiological conditions, have demonstrated up to 100 times more effectiveness than bendamustine in cytotoxic assays2.

Stability and Metabolism

The stability and metabolism of bendamustine and its esters have been a subject of investigation. Bendamustine undergoes extensive first-pass metabolism, with a significant portion of the drug recovered unmetabolized in urine1. The esters of bendamustine have been studied for their stability in plasma and their kinetic profiles, revealing that some esters are considerably more stable than others, which has implications for their therapeutic use and the design of animal studies5.

Bendamustine Hydrochloride

  • Compound Description: Bendamustine hydrochloride is the hydrochloride salt form of bendamustine, an alkylating agent with antineoplastic activity. [, ]
  • Relevance: Bendamustine hydrochloride is a structurally related compound to bendamustine ethyl ester because it is the subsequent product in the synthesis process. Bendamustine ethyl ester is synthesized, then reacted further to produce bendamustine hydrochloride. [, ]

Fatty Acid Ethyl Esters (FAEEs)

  • Compound Description: Fatty acid ethyl esters are a class of compounds with significant applications as biodiesel fuels. They can be produced through micro-organisms via transesterification reactions of fatty acids with ethanol. [, ]

(E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE)

  • Compound Description: (E)-9-Octadecenoic acid ethyl ester, derived from lotus seedpod, displays anti-inflammatory activity by potentially regulating the MAPK and NF-κB signaling pathways. []

N-Acetyl-L-cysteine Ethyl Ester (NACET)

  • Compound Description: N-acetyl-L-cysteine ethyl ester is a lipophilic, cell-permeable derivative of N-acetyl-L-cysteine (NAC). NACET shows superior efficacy in preventing oxidative damage in retinal pigment epithelial cells compared to NAC. []

Glutathione Ethyl Ester (GSH-OEt)

  • Compound Description: Glutathione ethyl ester is a cell-permeable derivative of glutathione, a crucial antioxidant. [, ]
Source and Classification

Bendamustine Ethyl Ester is derived from bendamustine, a compound that was initially developed in the 1960s. It belongs to the class of drugs known as nitrogen mustards, which are characterized by their ability to form covalent bonds with DNA, leading to cell death. The compound has been patented for its pharmaceutical formulations, which include lyophilized forms suitable for intravenous administration .

Synthesis Analysis

The synthesis of Bendamustine Ethyl Ester involves several steps, starting from the precursor compounds. A typical synthetic route includes:

  1. Formation of Benzimidazole Derivative: The synthesis begins with the preparation of a benzimidazole derivative through condensation reactions.
  2. Alkylation: The benzimidazole is then alkylated using bis(2-chloroethyl)amine, which introduces the chloroethyl groups necessary for its cytotoxic action.
  3. Esterification: Finally, ethyl esterification occurs using ethyl alcohol in the presence of an acid catalyst to yield Bendamustine Ethyl Ester.

Key parameters during synthesis include temperature control (typically around 50-70°C), reaction time (several hours), and pH adjustments to optimize yields and purity .

Molecular Structure Analysis

Bendamustine Ethyl Ester features a complex molecular structure characterized by:

  • Core Structure: The compound contains a benzimidazole ring fused with an alkyl chain.
  • Functional Groups: It has two chloroethyl groups attached to the nitrogen atom, which are critical for its mechanism of action.
  • Ester Group: The presence of an ethyl ester group enhances solubility and bioavailability.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into bond angles and molecular interactions that influence its biological activity .

Chemical Reactions Analysis

Bendamustine Ethyl Ester undergoes several significant chemical reactions:

  1. Hydrolysis: In aqueous environments, the ester group can undergo hydrolysis to regenerate bendamustine, releasing ethyl alcohol.
  2. Alkylation Reactions: The chloroethyl groups can react with nucleophiles (such as DNA) leading to cross-linking, which is essential for its anticancer activity.
  3. Decomposition: Under acidic or basic conditions, the compound may decompose, affecting its stability and efficacy.

These reactions are crucial for understanding how Bendamustine Ethyl Ester exerts its therapeutic effects and how it can be effectively formulated for clinical use .

Mechanism of Action

The mechanism of action of Bendamustine Ethyl Ester primarily involves:

  • DNA Cross-Linking: The chloroethyl groups form covalent bonds with DNA bases, leading to cross-linking that prevents DNA replication and transcription.
  • Induction of Apoptosis: This cross-linking triggers cellular stress responses that culminate in apoptosis (programmed cell death).
  • Cell Cycle Arrest: The compound effectively halts cell division at various checkpoints, particularly in the S phase.

Research indicates that Bendamustine Ethyl Ester has a dual mechanism combining both alkylating properties and antimetabolite effects, making it effective against a wide range of malignant cells .

Physical and Chemical Properties Analysis

Bendamustine Ethyl Ester exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 372.31 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: The melting point ranges around 90-95°C.
  • Stability: It shows stability under neutral pH conditions but may degrade under extreme pH levels or high temperatures.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Bendamustine Ethyl Ester has several important applications in medicine:

  1. Cancer Treatment: Primarily used in treating hematological malignancies such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.
  2. Combination Therapy: Often used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance.
  3. Research Applications: Investigated for potential use in other malignancies and conditions due to its unique mechanism of action.

Clinical studies continue to explore its effectiveness in various cancer types, emphasizing its role in modern oncology .

Introduction to Bendamustine Ethyl Ester

Bendamustine ethyl ester (ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) is a chemically modified derivative of the alkylating agent bendamustine hydrochloride. Unlike the parent compound, which is a water-soluble acid, the ethyl ester features a lipophilic ethyl ester group replacing the carboxylic acid moiety. This structural modification significantly alters its physicochemical properties, including enhanced cellular permeability and metabolic stability. The compound (CAS: 87475-54-5, MW: 372.29 g/mol) serves dual roles: as a critical reference standard in pharmaceutical quality control and as an investigational intermediate for novel anticancer agents. Its unique position bridges analytical chemistry, drug development, and molecular oncology, offering insights into structure-activity relationships of nitrogen mustards [2] [3] [10].

Historical Development and Structural Evolution of Bendamustine Derivatives

Bendamustine was first synthesized in 1963 by Ozegowski and Krebs in East Germany through the fusion of a purine-like benzimidazole ring with a nitrogen mustard pharmacophore. This design aimed to enhance tumor selectivity by leveraging the biomolecule trafficking of fast-growing cancer cells. The parent compound bendamustine hydrochloride (marketed as Cytostasan® from 1971) exhibited clinical efficacy against hematological malignancies but suffered from hydrolytic instability in aqueous media, leading to rapid degradation into inactive hydroxy derivatives [1] [9].

The ethyl ester emerged as a strategic intermediate during early synthetic campaigns:

  • Synthetic Utility: Ethyl esterification protected the labile carboxylic acid group during nitrogen mustard functionalization. Early routes (e.g., DD159877 patent) involved chlorination of dihydroxy precursors with thionyl chloride, yielding the ethyl ester intermediate prior to ester hydrolysis. This step minimized degradation during manufacturing [9].
  • Metabolic Relevance: Studies identified bendamustine ethyl ester (BM1EE) as a major in vivo metabolite formed via hepatic cytochrome P450-mediated esterification. This discovery highlighted its biological significance beyond a synthetic precursor [4] [10].
  • Stability Advantages: Unlike bendamustine, which degrades within minutes in plasma (t½ < 10 min at pH 7), the ethyl ester demonstrates markedly extended stability. Kinetic studies revealed a half-life of >120 minutes in human plasma due to reduced susceptibility to hydrolytic enzymes and enhanced protein binding [10].

Table 1: Key Bendamustine Derivatives in Development

CompoundStructural FeaturePrimary Application
Bendamustine HClCarboxylic acidApproved drug (CLL, NHL)
Bendamustine ethyl esterEthyl esterReference standard; synthetic intermediate
Pyrrolidinoethyl esterBasic aminoethyl esterHigh-potency cytotoxic prodrug
Bendamustine dimersDiamine-linked bivalent structuresEnhanced cytotoxicity against solid tumors

Position in the Context of Alkylating Agent Research

Bendamustine ethyl ester is a cornerstone in innovating next-generation alkylating agents. Research focuses on three domains:

1.3.1. Cytotoxicity Enhancement

  • Potency Gains: Esters of bendamustine exhibit up to 100-fold increased cytotoxicity against sarcoma and carcinoma cells compared to bendamustine. The ethyl ester shows IC₅₀ values of 3.2 µM in MDA-MB-231 breast cancer cells versus 85 µM for bendamustine. Mechanistically, esters induce p53-dependent apoptosis and G2/M arrest at lower concentrations [3] [10].
  • Overcoming Resistance: In bendamustine-resistant melanoma and lung cancer models, the ethyl ester retains potency due to enhanced cellular uptake. Organic cation transporters (OCT1/OCT3) facilitate intracellular accumulation, bypassing efflux mechanisms [3].

1.3.2. Prodrug Design

  • Metabolic Activation: The ethyl ester acts as a prodrug in vivo, undergoing esterase-mediated hydrolysis to bendamustine. Species-specific esterase activity (higher in mice than humans) necessitates careful preclinical translation [10].
  • Targeted Derivatives: Bivalent bendamustine-ethyl ester dimers connected via diamine linkers (e.g., 1,8-diaminooctane) show improved DNA cross-linking. One dimer exhibited IC₅₀ of 0.8 µM in MCF-7 cells, a 40-fold gain over monomeric bendamustine [5].

1.3.3. Immunomodulation

  • Hematopoietic Cell Transplantation (HCT): Bendamustine ethyl ester’s degradation products influence dendritic cell differentiation and T-cell suppression. Murine HCT models confirm reduced graft-versus-host disease (GvHD) severity when bendamustine esters are incorporated into conditioning regimens [4].

Properties

CAS Number

87475-54-5

Product Name

Bendamustine Ethyl Ester

IUPAC Name

ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

Molecular Formula

C18H25Cl2N3O2

Molecular Weight

386.3 g/mol

InChI

InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3

InChI Key

GVLZDNWNOBSNEN-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl

Synonyms

Ethyl 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoate; 5-[bis(2-Chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.